![molecular formula C15H19N B2812857 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile CAS No. 1096856-95-9](/img/structure/B2812857.png)
1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile
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Description
1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile is a research chemical with the molecular formula C15H19N and a molecular weight of 213.32 . It is also known by its synonyms 1-(4-tert-butylphenyl)-1-cyclobutanecarbonitrile and 1-(4-tert-butylphenyl)cyclobutane-1-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring attached to a phenyl ring substituted with a tert-butyl group and a nitrile group . The InChI key for this compound is VUUXXVHKXWERRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.32 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
- Natural Product Analogs : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized, starting from compounds related to 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile. These analogs were tested for antitumor activity, showing significant potency in vitro (Maftei et al., 2013).
Chemical Synthesis and Reactivity
- Cyclobutane Compounds : Research on compounds structurally similar to this compound has led to the synthesis and characterization of various cyclobutane compounds. These studies provide insights into the synthesis routes and potential chemical reactivity of similar compounds (Binger et al., 1989).
Material Science and Engineering
- Anticorrosive Properties : Investigations into the anticorrosive behavior of related tert-butyl phenyl compounds have highlighted their potential in protecting materials like carbon steel from corrosion, particularly in acidic environments (Praveen et al., 2021).
Radiochemistry
- Radiofluorination in Aromatic Compounds : The no-carrier-added electrochemical radiofluorination of aromatics, involving compounds structurally akin to this compound, has been explored. This process is significant for nucleophilic radiosynthesis, a critical aspect in developing radiotracers for medical imaging (He et al., 2014).
Catalysis
- Amination Reactions : A diphosphinidenecyclobutene ligand structurally related to this compound has been used to catalyze amination reactions of halobenzenes, demonstrating its potential in facilitating complex organic reactions (Gajare et al., 2004).
properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXXVHKXWERRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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